7-Phenyltetrazolo[1,5-b][1,2,4]triazine
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Overview
Description
7-Phenyltetrazolo[1,5-b][1,2,4]triazine is a heterocyclic compound with the molecular formula C9H6N6. It is characterized by a fused ring system consisting of a tetrazole and a triazine ring, with a phenyl group attached to the tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyltetrazolo[1,5-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazine with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Phenyltetrazolo[1,5-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-Phenyltetrazolo[1,5-b][1,2,4]triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Phenyltetrazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Tetrazolo[1,5-b][1,2,4]triazine: Lacks the phenyl group but shares the core fused ring structure.
1,2,4-Triazine: A simpler structure with only the triazine ring.
Tetrazole: Contains only the tetrazole ring without the fused triazine structure.
Uniqueness: 7-Phenyltetrazolo[1,5-b][1,2,4]triazine is unique due to the presence of both tetrazole and triazine rings fused together, along with a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
59318-32-0 |
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Molecular Formula |
C9H6N6 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
7-phenyltetrazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C9H6N6/c1-2-4-7(5-3-1)8-6-10-15-9(11-8)12-13-14-15/h1-6H |
InChI Key |
AAQCEQKLOPOEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=NN3N=C2 |
Origin of Product |
United States |
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